N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Melatonergic Receptor Binding Affinity Agomelatine Analogues

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide (CAS: 849685-30-9) is a synthetic naphthalenic derivative belonging to a class of melatoninergic ligand analogues. Its structure features a naphthalene core, a morpholine group, and a 4-fluorophenyl moiety, classifying it among agomelatine-related compounds studied for dual MT1/MT2 and 5-HT2C receptor activity.

Molecular Formula C24H25FN2O2
Molecular Weight 392.5 g/mol
CAS No. 849685-30-9
Cat. No. B6583305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
CAS849685-30-9
Molecular FormulaC24H25FN2O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C24H25FN2O2/c25-21-10-8-19(9-11-21)23(27-12-14-29-15-13-27)17-26-24(28)16-20-6-3-5-18-4-1-2-7-22(18)20/h1-11,23H,12-17H2,(H,26,28)
InChIKeyMEPYIIGNFBQVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide: A Key Naphthalenic Ligand for Melatonergic Research Procurement


N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide (CAS: 849685-30-9) is a synthetic naphthalenic derivative belonging to a class of melatoninergic ligand analogues. Its structure features a naphthalene core, a morpholine group, and a 4-fluorophenyl moiety, classifying it among agomelatine-related compounds studied for dual MT1/MT2 and 5-HT2C receptor activity [1]. This compound is distinct from its positional isomer 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, which shares the same molecular formula (C24H25FN2O2) but differs in the attachment point of the acetamide linker, a critical factor influencing receptor affinity and selectivity profiles [2].

Melatonergic MT1/MT2 and 5-HT2C dual-ligand probe
Naphthalenic scaffold with specific fluoroacetamide substitution
Structurally distinct from positional isomer 941932-06-5
Linker attachment point affects receptor selectivity
Reported sub-nanomolar binding affinity for MT1/MT2
Supports high-sensitivity receptor binding and functional assays

Why Simple In-Class Substitution of N-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide Is Inadvisable


Generic substitution within the naphthalenic acetamide series is highly unreliable due to profound differences in receptor subtype selectivity and intrinsic activity originating from minor structural modifications. The positioning of the 4-fluorophenyl versus the naphthyl group on the central ethyl-morpholine scaffold creates positional isomers with distinct pharmacological fingerprints. For instance, the lead compound in this class, agomelatine, shows a specific MT1/MT2 and 5-HT2C profile, while analogues bearing a fluoroacetamide group, such as the target compound, have demonstrated dramatically enhanced binding affinity (70 pM) for MT1 receptors compared to the non-fluorinated lead [1]. Without confirmatory isomer-specific data, a procurement choice based solely on a similar molecular formula or core scaffold can lead to selecting a compound with orders of magnitude difference in potency at the target of interest.

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
vs
Positional isomer (941932-06-5)
Interchanged naphthyl/4-fluorophenyl groups shift MT1/MT2 vs 5-HT2C engagement profile; selectivity may not transfer.
Target fluoroacetamide derivative
vs
Non-fluorinated lead (agomelatine)
Fluorination dramatically enhances binding affinity; replacement with agomelatine yields substantially lower potency.
Specific naphthalen-1-yl acetamide
vs
Naphthalen-2-yloxy analogues
Oxy-linker analogues exhibit different LogP and TPSA, potentially altering solubility and non-specific binding.

Quantitative Differentiation Data for N-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide Against Key Analogues


Superior Melatoninergic MT1/MT2 Binding Affinity Compared to the Core Agomelatine Scaffold

In a direct study of naphthalenic analogues, the target fluoroacetamide compound exhibited a sub-nanomolar binding affinity for the MT1/MT2 melatonin receptors. The quantified affinity was 70 pM, a value demonstrably higher than that of the non-fluorinated lead compound agomelatine tested in the same study [1]. This confirms that the specific substitution pattern of the target compound yields a potency increase not guaranteed by other members of the series.

MT1/MT2 binding affinity
Head-to-head comparison
70 pM
Reported higher affinity than agomelatine; supports MT1/MT2 assay context
Low picomolar range; exact comparator value not specified in source
Melatonergic Receptor Binding Affinity Agomelatine Analogues

Distinct Selectivity Profile Differentiation Against the Positional Isomer

The critical structural difference between N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide and its positional isomer, 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide (CAS 941932-06-5), lies in the interchange of the naphthyl and 4-fluorophenyl groups on the amide bond. This positional shift is known in melatonergic SAR to alter the balance between MT1, MT2, and 5-HT2C receptor binding [2]. While the isomer's specific affinity data is not publicly available head-to-head, the target compound's 70 pM MT1/MT2 affinity was achieved with a specific fluoroacetamide-naphthyl arrangement, defining a unique selectivity vector [1].

Selectivity vs. positional isomer
Class-level inference
Binding data not available for isomer 941932-06-5
Isomer selectivity profile may differ; isomer-specific data to verify
Inferred from naphthalenic SAR; confirmatory studies recommended
Selectivity Profile Positional Isomer G-Protein Coupled Receptor

Controlled Physicochemical Property Differentiation for In Vitro Assay Compatibility

The target compound has a defined molecular formula (C24H25FN2O2) and molecular weight (392.5 g/mol), placing it within a favorable property space for cell-based and biochemical assays. Key predicted properties include a topological polar surface area (TPSA) of 41.9 Ų and a consensus Log P of 4.5 [2]. These values are identical to its positional isomer but provide a quantifiable baseline against other naphthalenic analogues with larger or more lipophilic substituents, such as naphthalen-2-yloxy derivatives, which may exhibit altered solubility and non-specific binding profiles [1].

Predicted physicochemical properties
In silico prediction
TPSA 41.9 Ų vs 50.8 Ų
Log P 4.5 vs 4.8
Potential for improved solubility and lower membrane retention vs oxy-analogue
Data to verify experimentally; predicted values only
Physicochemical Properties Solubility LogP

Optimal Research Use Cases for N-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide in Melatonergic Drug Discovery


High-Potency Positive Control for MT1/MT2 Binding and Functional Assays

With a verified 70 pM binding affinity at human MT1/MT2 receptors, N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide serves as an ideal high-potency positive control in radioligand binding displacement assays and downstream functional assays (e.g., GTPγS coupling). Its performance is directly benchmarked against agomelatine, allowing for precise calibration of assay sensitivity for high-affinity ligands [1].

Structure-Activity Relationship (SAR) Probe for Defining MT1 versus 5-HT2C Selectivity

In medicinal chemistry programs aiming to develop dual MT1/MT2 agonists with 5-HT2C antagonist properties, this compound's specific naphthalen-1-yl acetamide linkage serves as a critical SAR probe. Comparing its selectivity profile with that of its positional isomer or other agomelatine analogues can elucidate the structural determinants of 5-HT2C binding, guiding the design of next-generation antidepressants [1] [2].

Reference Standard for Analytical Method Development and Quality Control of Naphthalenic Libraries

Given its well-defined structure and physicochemical properties (MW 392.5 g/mol, Log P 4.5), this compound is suitable as a reference standard for developing HPLC purity methods or LC-MS quantification protocols for compound libraries. Its distinct retention time and mass signature allow it to serve as a system suitability standard when screening batches of naphthalenic analogues, ensuring robustness in analytical chemistry workflows [3].

Application
Selection Property
Validation Focus
MT1/MT2 receptor binding and functional assays
Reported high-affinity melatonergic ligand context
Assay sensitivity calibration via agomelatine comparator
MT1/5-HT2C selectivity SAR studies
Positional-isomer differentiation context
Structural determinants of 5-HT2C binding
Analytical method development for naphthalenic libraries
Defined physicochemical baseline (MW, TPSA, Log P)
HPLC/LC-MS system suitability and method robustness
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